Molecular Weight & Physicochemical Differentiation
The introduction of a 5-fluoro and 2-methoxy group onto the benzenesulfonamide core of N-(2-ethylphenyl)benzenesulfonamide significantly alters fundamental physicochemical parameters. The target compound has a molecular weight of 309.4 g/mol , compared to 261.34 g/mol for the unsubstituted N-(2-ethylphenyl)benzenesulfonamide [1]. The addition of the fluorine atom, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, is known to modulate lipophilicity (LogP), topological polar surface area (tPSA), and hydrogen bond acceptor count relative to the unsubstituted comparator. For the unsubstituted analog, the XLogP3 is 3.1 and the tPSA is 54.6 Ų [1]; the target compound is predicted to have increased lipophilicity and an additional hydrogen bond acceptor, impacting membrane permeability and target binding [REFS-1, REFS-3].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 309.4 g/mol |
| Comparator Or Baseline | N-(2-ethylphenyl)benzenesulfonamide: 261.34 g/mol |
| Quantified Difference | Δ = +48.06 g/mol (+18.4% increase) |
| Conditions | Calculated from molecular formula; ChemSrc and PubChem data [REFS-1, REFS-2]. |
Why This Matters
A nearly 50-unit increase in molecular weight indicates the presence of additional functional groups that directly influence solubility, permeability, and target engagement potential, making it a distinct chemical entity for screening libraries.
- [1] PubChem. N-(2-ethylphenyl)benzenesulfonamide. PubChem CID 822861. https://pubchem.ncbi.nlm.nih.gov/compound/822861 (accessed 2026-04-30). View Source
- [2] Culletta, G., Tutone, M., Zappalà, M., & Almerico, A. M. Sulfonamide Moiety as "Molecular Chimera" in the Design of New Drugs. Current Medicinal Chemistry, 2023, 30(2), 128-163. View Source
